N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide
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Description
“N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.3821. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide”. However, cinnamamides can be synthesized from methyl cinnamates and phenylethylamines using Lipozyme® TL IM in continuous-flow microreactors3. This method has been reported to be highly efficient, with a maximum conversion of 91.3%3.Molecular Structure Analysis
The molecular structure of “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” is not explicitly provided in the search results. However, based on its molecular formula, it likely contains a cinnamamide group (C6H5CH=CHCONH2), an o-tolyl group (C7H7), and a 2-methoxyethyl group (CH3OCH2CH2).Chemical Reactions Analysis
Specific chemical reactions involving “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” are not mentioned in the search results. However, cinnamamides in general have been studied for their α-glucosidase inhibitory activity4.Physical And Chemical Properties Analysis
“N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” is a white crystalline powder5. Its solubility in various solvents is not specified in the search results.Safety And Hazards
The safety and hazards associated with “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” are not specified in the search results. However, cinnamamides in general have potential for further research due to their α-glucosidase inhibitory activity4.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature or consult with a chemical expert.
properties
IUPAC Name |
(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-8-6-7-11-17(15)18(22-2)14-20-19(21)13-12-16-9-4-3-5-10-16/h3-13,18H,14H2,1-2H3,(H,20,21)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVIZYMIKMEZIP-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide |
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